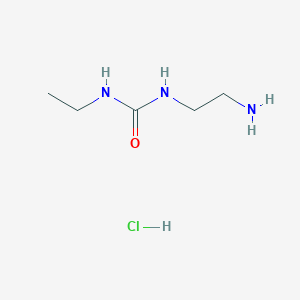
1-(2-Aminoethyl)-3-ethylurea hydrochloride
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
1-(2-Aminoethyl)maleimide hydrochloride, also known as 1-(2-Aminoethyl)pyrrole-2,5-dione hydrochloride, is a chemical compound with the empirical formula C6H9N2O2Cl . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .
Molecular Structure Analysis
The molecular weight of 1-(2-Aminoethyl)maleimide hydrochloride is 176.60 . The specific molecular structure of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, amines in general are known to participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary widely depending on their structure . For example, they can be gases, liquids, or solids at room temperature, and they can be soluble or insoluble in water . The specific physical and chemical properties of “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available in the sources I found.科研应用
Hydrolyzable Polyureas
Hydrolyzable polyureas with hindered urea bonds (HUBs) have been designed, featuring reversible dissociation into bulky amines and isocyanates. These materials, including those with 1-tert-butyl-1-ethylurea bonds, show potential for broad applications due to their degradation profiles, low cost, and structural versatility. This makes them suitable for use in biomedical, agricultural, plastic, and packaging industries (Ying & Cheng, 2014).
Impact on Collagen Fibrillogenesis
The influence of ethylurea on collagen fibrillogenesis was studied, revealing that it decreases the extent and rate of fibril formation. This suggests that ethylurea might be useful for understanding the role of hydrophobic interactions in collagen structure and stability, particularly in biomedical research (Capaldi & Chapman, 1984).
Use in Bioconjugation
1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its urea derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), are significant in bioconjugation and peptide synthesis. EDU, in particular, can impact spectropolarimetric measurements, indicating structural changes in biomolecules. This highlights its relevance in the study of protein structures and interactions (Kubilius & Tu, 2017).
Safety And Hazards
未来方向
While specific future directions for “1-(2-Aminoethyl)-3-ethylurea hydrochloride” are not available, there is ongoing research into the use of amines and related compounds in various fields, including medicine and materials science . For example, maleimide-modified hyaluronic acid and gelatin hydrogels have been studied for their potential use in regenerative medicine .
性质
IUPAC Name |
1-(2-aminoethyl)-3-ethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCBNYMMSCZFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-ethylurea hydrochloride | |
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(3Z)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B2713688.png)
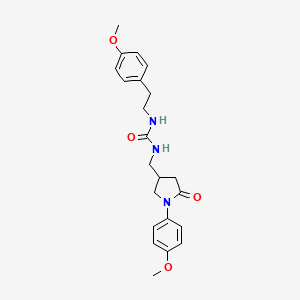
![4-[(4-Chloro-1-naphthyl)oxy]piperidine hydrochloride](/img/structure/B2713690.png)
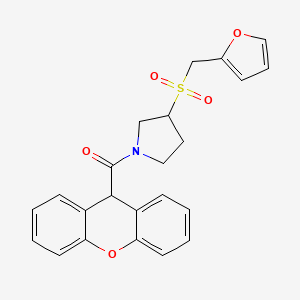
![5-chloro-N-[2-(dimethylcarbamoyl)-4,5-dimethoxyphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2713692.png)
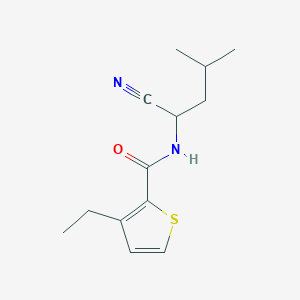
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2713697.png)
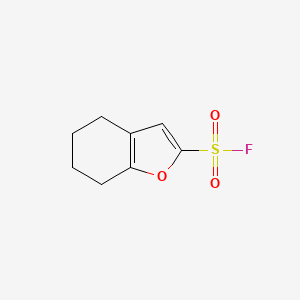
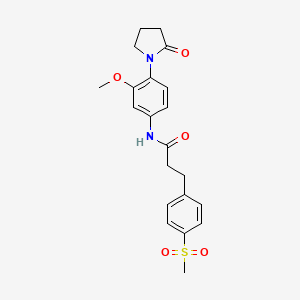
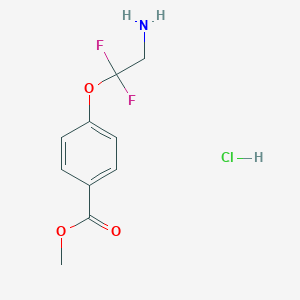
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)
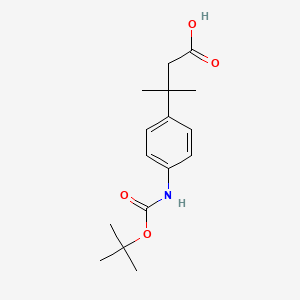

![4-Methyl-N-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B2713711.png)